molecular formula C18H17N3O2 B2829738 Ethyl 6-(allylamino)-5-cyano-2-phenylnicotinate CAS No. 477865-99-9

Ethyl 6-(allylamino)-5-cyano-2-phenylnicotinate

Cat. No. B2829738
CAS RN: 477865-99-9
M. Wt: 307.353
InChI Key: LNRWWJJXODNBCX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the compound’s 3D structure, the types of atoms present, and their connectivity .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. Factors like reactivity, selectivity, and the conditions required for each reaction are considered. Computational chemistry might be used to study the reaction mechanisms .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV-Vis and IR spectra, might also be discussed .

Scientific Research Applications

Chemical Synthesis and Applications

  • Regioselective Coupling for Acrylate Synthesis : A study by Arfaoui and Amri (2009) described a regioselective coupling method to synthesize ethyl 2-[(alkylamino)(cyano)methyl] acrylates, showcasing an approach to access these compounds efficiently (Arfaoui & Amri, 2009).
  • Photolysis of Isoxazole Derivatives : Ang and Prager (1992) explored the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in various alcohols, leading to the formation of methanetricarboxylic acid derivatives and 2-alkoxy-3-phenylaminoacrylates, providing insights into reaction mechanisms under light exposure (Ang & Prager, 1992).

Polymerization Processes

  • Coordination-Insertion Copolymerization : Ito et al. (2011) developed a coordination-insertion copolymerization technique for allyl monomers with ethylene, utilizing a palladium/phosphine-sulfonate catalyst. This process creates linear copolymers featuring in-chain -CH(2)CH(CH(2)FG)- units, highlighting the versatility of allyl compounds in polymer chemistry (Ito et al., 2011).

Development of New Materials

  • Synthesis of AZD1283 : Andersen et al. (2013) reported the development of a multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, demonstrating the application of ethyl 6-chloro-5-cyano-2-methylnicotinate in medicinal chemistry (Andersen et al., 2013).
  • Studies with β-Oxoalkanonitriles : Riyadh, Al-Matar, and Elnagdi (2008) explored the heteroaromatization of ethyl 2-cyano-4-oxo-2-(2-oxo-2-arylethyl)-4-aryl-butanoates, leading to novel β-oxoalkanonitriles. This work demonstrates the potential for creating new heterocyclic compounds with potential applications in various chemical industries (Riyadh, Al-Matar, & Elnagdi, 2008).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological targets. This could involve in vitro and in vivo studies .

Safety and Hazards

The compound’s safety profile would be assessed, including its toxicity and any risks it poses to human health or the environment. This could involve reviewing toxicology studies and material safety data sheets .

Future Directions

Future directions could involve suggesting further studies to better understand the compound’s properties or potential applications. This could include further synthetic modifications, more detailed mechanistic studies, or testing the compound for new biological activities .

properties

IUPAC Name

ethyl 5-cyano-2-phenyl-6-(prop-2-enylamino)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-10-20-17-14(12-19)11-15(18(22)23-4-2)16(21-17)13-8-6-5-7-9-13/h3,5-9,11H,1,4,10H2,2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRWWJJXODNBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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